molecular formula C7H18Cl2N2O2 B592780 (R)-Methyl 2,6-diaminohexanoate dihydrochloride CAS No. 67396-08-1

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

Cat. No. B592780
CAS RN: 67396-08-1
M. Wt: 233.133
InChI Key: SXZCBVCQHOJXDR-QYCVXMPOSA-N
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Description

“®-Methyl 2,6-diaminohexanoate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known by other names such as “D-Lysine Methyl Ester Dihydrochloride”, “H-D-Lys-OMe.2HCl”, and "®-METHYL 2,6-DIAMINOHEXANOATE 2HCL" .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2,6-diaminohexanoate dihydrochloride” can be represented by the following SMILES notation: COC(=O)C@@HN.Cl.Cl . This notation provides a text representation of the compound’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2,6-diaminohexanoate dihydrochloride” has a molecular weight of 233.13 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 232.0745332 g/mol . The topological polar surface area of the compound is 78.3 Ų .

Scientific Research Applications

Spectrophotometric Validation for Quantitative Composition

Kucherenko et al. (2018) developed a spectrophotometric method for the quantitation of (S)-2,6-diaminohexanoic acid of 3-methyl-1,2,4-triazolyl-5-thioacetate. This method, validated in the ultraviolet region, proved accurate and reproducible, meeting current requirements for the substance's quantitation. This validation process included specificity, linearity, accuracy, and robustness checks according to the State Pharmacopoeia of Ukraine (Kucherenko Lyudmila Ivanovna, Idnenko Oleksandr Sergeevich, & Khromylova Olga Vladimirovna, 2018).

Liquid-Liquid Equilibrium for Extraction Processes

Dou et al. (2020) measured the liquid-liquid equilibrium (LLE) of a ternary system involving 1,6-diaminohexane at different temperatures to investigate the solvents' capability for 1,6-diaminohexane extraction. This study highlighted the potential of 2-methyl-1-propanol and 3-methyl-1-butanol as effective solvents for this purpose, with data correlated by NRTL and UNIQUAC models, indicating precise experimental data correlation (Yonghui Dou, Huanxin Li, Xiaoqiang Gao, Guoji Liu, & Li Xu, 2020).

Enhancing Perovskite Solar Cells Performance

Wang et al. (2018) introduced 1,6-Diaminohexane Dihydrochloride (1,6-DD) into perovskite precursors for fabricating inverted planar perovskite solar cells. The incorporation of 1,6-DD significantly improved the power conversion efficiency (PCE) and stability of these cells, demonstrating the additive's role in enhancing crystallinity, grain size, and moisture resistance of perovskite films (Yaling Wang, Shaowei Liu, Qi Zeng, et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 2,6-diaminohexanoate dihydrochloride”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash off with plenty of water . If swallowed or inhaled, medical attention may be required .

properties

IUPAC Name

methyl (2R)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCBVCQHOJXDR-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659783
Record name Methyl D-lysinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67396-08-1
Record name Methyl D-lysinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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